Home > Products > Screening Compounds P74094 > {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol - 1250409-18-7

{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol

Catalog Number: EVT-1756422
CAS Number: 1250409-18-7
Molecular Formula: C12H15Cl2NO
Molecular Weight: 260.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation: This involves reacting a suitable pyrrolidine derivative with 3,4-dichlorobenzyl bromide in the presence of a base like potassium carbonate. []
  • Reduction: If a carbonyl group is present at the 3-position of the pyrrolidine ring, it can be reduced to a methanol group using reducing agents like sodium borohydride. []
Chemical Reactions Analysis
  • Esterification: The hydroxyl group could react with carboxylic acids or their derivatives to form esters. []
  • Alkylation at Nitrogen: The nitrogen atom in the pyrrolidine ring could undergo further alkylation reactions with suitable alkyl halides. []
Mechanism of Action
  • Enzymes: Some substituted pyrrolidines act as enzyme inhibitors, affecting enzymatic activity through competitive or non-competitive mechanisms. [, ]
  • Receptors: Other similar compounds function as receptor agonists or antagonists, modulating receptor activity by binding to specific sites. [, ]
Applications
  • Pharmaceuticals: As substituted pyrrolidines are commonly found in pharmaceutical agents, this compound might have potential therapeutic applications. [, ]
  • Agrochemicals: Given the presence of chlorine atoms, often found in pesticides and herbicides, this compound could also be investigated for potential agrochemical applications. []

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

  • Compound Description: IACS-15414 is a potent and orally bioavailable Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) inhibitor. It exhibits excellent potency in suppressing the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in receptor tyrosine kinase (RTK) -activated and KRAS mutant xenograft models in vivo. []
  • Relevance: While this compound shares the dichlorophenyl moiety with {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol, it diverges significantly with a dihydropyrimidinone core and a complex spirocyclic substituent. The structural differences suggest potentially different biological targets and mechanisms of action. []

5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones

  • Compound Description: This series of compounds was designed for anti-inflammatory activity. They were synthesized via a Mannich reaction using 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione as a key intermediate. Some compounds exhibited significant anti-inflammatory effects in the carrageenan footpad edema test with lower ulcerogenic potential compared to indomethacin. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a potent and selective phosphodiesterase 9A (PDE9A) inhibitor designed for treating cognitive disorders. It demonstrates procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. []

2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

  • Compound Description: LY3154207 is a potent and selective positive allosteric modulator of the human dopamine D1 receptor. It exhibits a distinct pharmacological profile compared to orthosteric agonists, lacking a bell-shaped dose-response relationship and tachyphylaxis in preclinical models. []
  • Relevance: This compound possesses a dichlorophenyl moiety, although with a 2,6-dichloro substitution pattern, unlike the 3,4-dichloro substitution in {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol. Additionally, its core structure is a dihydroisoquinoline, significantly different from the target compound's pyrrolidine ring, suggesting divergent mechanisms of action and therapeutic applications. []

(13-Methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]pyrido[3,4-b]indol-1-yl)methanol

  • Compound Description: This compound's crystal structure was originally reported in the space group Pc but later refined to P2(1)/c to more accurately reflect its molecular arrangement and symmetry. The molecule features a fused ring system with an oxazepine ring. [, ]
  • Relevance: The structural similarity between this compound and {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol is limited to the presence of a methanol substituent. The core structures are entirely different, with the former comprising a complex fused ring system, suggesting distinct chemical properties and biological activities. [, ]

(-)-4-(3,4-dichlorophenyl)-4-(2-pyridyl)butanoic acid

  • Compound Description: This compound serves as a crucial chiral building block for synthesizing potent arpromidine-type histamine H2 receptor agonists. Determining its absolute configuration provided essential information for understanding the steric features of these agonists. []

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for treating obesity. It exhibited attenuated hERG inhibition compared to earlier lead compounds and demonstrated efficacy in reducing body weight and food intake in a diet-induced obese (DIO) rat model. []
  • Relevance: While MK-5596 incorporates a dichlorophenyl group, its substitution pattern (2,4-dichloro) differs from {1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol. Furthermore, it features a dihydropyrano[2,3-b]pyridine core and a pyrazole carboxamide substituent, making it structurally distinct from the target compound and suggesting different biological targets and mechanisms of action. []

3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a)

  • Compound Description: Compound 14a was synthesized and evaluated as a potential acetylcholinesterase (AChE) inhibitor for managing Alzheimer's disease. Molecular docking and dynamics simulations revealed a favorable binding affinity to AChE, suggesting potential as a therapeutic agent. []

Properties

CAS Number

1250409-18-7

Product Name

{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-yl]methanol

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

InChI

InChI=1S/C12H15Cl2NO/c13-11-2-1-9(5-12(11)14)6-15-4-3-10(7-15)8-16/h1-2,5,10,16H,3-4,6-8H2

InChI Key

MWYWEQWLWANNDL-UHFFFAOYSA-N

SMILES

C1CN(CC1CO)CC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CN(CC1CO)CC2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.